![molecular formula C7H9NO3 B2870706 2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid CAS No. 2193062-01-8](/img/structure/B2870706.png)
2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid
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Overview
Description
2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid is a chemical compound with the CAS Number: 2193062-01-8 . It has a molecular weight of 155.15 . It is usually in powder form .
Synthesis Analysis
The synthesis of 2-azaspiro[3.3]heptane-derived amino acids was performed . Both four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1- C - or 1,1- N -bis-nucleophiles . The two novel amino acids were added to the family of the sterically constrained amino acids for use in chemistry, biochemistry, and drug design .Molecular Structure Analysis
The Inchi Code for 2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid is 1S/C7H9NO3/c9-5-3-7 (8-5)1-4 (2-7)6 (10)11/h4H,1-3H2, (H,8,9) (H,10,11) .Chemical Reactions Analysis
The compound is used as a reagent for the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 155.15 . It is usually in powder form and is stored at a temperature of 4°C .Scientific Research Applications
Synthesis of Sterically Constrained Amino Acids
2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid: is utilized in the synthesis of sterically constrained amino acids, which are of significant interest in chemistry and biochemistry due to their potential in drug design . These amino acids are pre-organized in a way that can make them more efficient and selective ligands for various biological targets.
Drug Discovery Programs
This compound serves as a valuable synthetic target in drug discovery programs . The spirocyclic scaffold of 2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid offers a unique structure that can be leveraged to create novel drugs with potentially high efficacy and selectivity.
Intermediate in Pharmaceutical Synthesis
It is used as an intermediate in pharmaceutical synthesis, where its unique structure can help in the construction of complex molecules required for medicinal purposes .
Peptidomimetic Drugs Design
The compound’s rigid structure makes it suitable for the design of peptidomimetic drugs, which mimic the structure of peptides to disrupt or enhance biological processes .
DNA-Encoded Library Technology (DELT)
2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid: is incorporated into DNA-encoded libraries, which are collections of small molecules tagged with DNA sequences that can be used for high-throughput screening in drug discovery .
Chemical Synthesis
As a chemical synthesis intermediate, this compound provides a framework for constructing diverse molecular architectures, which can be further functionalized for various applications in chemistry .
Mechanism of Action
Target of Action
It’s known that sterically constrained amino acids like this compound can be much more efficient and selective ligands for various biological targets .
Mode of Action
Sterically constrained compounds generally work by pre-organizing functional groups, which can enhance their interaction with biological targets .
Safety and Hazards
Future Directions
The use of 2-azaspiro[3.3]heptane scaffold in the construction of functionalized sterically constrained amino acids was demonstrated for the first time . The synthesized compounds are analogues of the natural compounds (ornitine and GABA, respectively) . This opens up new possibilities for the use of these compounds in chemistry, biochemistry, and drug design .
properties
IUPAC Name |
2-oxo-1-azaspiro[3.3]heptane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-5-3-7(8-5)1-4(2-7)6(10)11/h4H,1-3H2,(H,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QALWTSCKKZRVBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(=O)N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2193062-01-8 |
Source
|
Record name | 2-oxo-1-azaspiro[3.3]heptane-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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